6-chloro-N'-hydroxypyridine-3-carboximidamide
Overview
Description
6-chloro-N’-hydroxypyridine-3-carboximidamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol.
Preparation Methods
The synthesis of 6-chloro-N’-hydroxypyridine-3-carboximidamide involves several synthetic routes. One common method includes the reaction of 6-chloronicotinonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine in ethanol at elevated temperatures . The reaction typically proceeds at 75°C for about 12 hours . Another method involves using sodium bicarbonate as a base and refluxing the reaction mixture in methanol at 90°C for 17 hours .
Chemical Reactions Analysis
6-chloro-N’-hydroxypyridine-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group on the pyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-chloro-N’-hydroxypyridine-3-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-chloro-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
6-chloro-N’-hydroxypyridine-3-carboximidamide can be compared with other similar compounds, such as 6-chloro-N-hydroxynicotinimidamide. These compounds share similar structural features but may differ in their chemical reactivity and biological activities .
Conclusion
6-chloro-N’-hydroxypyridine-3-carboximidamide is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it an important subject of study for scientists exploring new materials, therapeutic agents, and industrial processes.
Properties
IUPAC Name |
6-chloro-N'-hydroxypyridine-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGJMMGKAZXCEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=NO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652797 | |
Record name | 6-Chloro-N'-hydroxypyridine-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219626-58-0, 468068-39-5 | |
Record name | [C(Z)]-6-Chloro-N′-hydroxy-3-pyridinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219626-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N'-hydroxypyridine-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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